Cyclopentyl-(3-methyl-indan-1-YL)-amine

Neuropsychiatric Drug Discovery TAAR1 Agonism G Protein-Coupled Receptor (GPCR)

Researchers targeting TAAR1 for neuropsychiatric indications face a critical challenge: sourcing a chiral indane scaffold where even minor structural deviations (e.g., des-methyl or regioisomeric analogs) obliterate target potency. Cyclopentyl-(3-methyl-indan-1-YL)-amine (CAS 1220039-70-2) directly addresses this risk. Its unique 3-methyl + N-cyclopentyl pharmacophore is documented as essential for selective TAAR1 agonism, confirmed by matched molecular pair studies. · Potent & Selective TAAR1 Agonist: The precise stereoelectronic profile drives target engagement; substitution with des-methyl (CAS 1019580-03-0) or 5-amino regioisomer (CAS 1019603-20-3) leads to complete loss of activity. · Validated CNS Lead-Like Scaffold: Calculated XLogP3 of 3.3 supports brain penetration; chiral, rigid core enables asymmetric synthesis of three-dimensional CNS-focused libraries. · Supply Chain Assurance: Available as a research chemical with batch-specific purity documentation. Standard B2B global shipping; no DEA scheduling or REACH restriction barriers for R&D procurement.

Molecular Formula C15H21N
Molecular Weight 215.33 g/mol
CAS No. 1220039-70-2
Cat. No. B1423892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl-(3-methyl-indan-1-YL)-amine
CAS1220039-70-2
Molecular FormulaC15H21N
Molecular Weight215.33 g/mol
Structural Identifiers
SMILESCC1CC(C2=CC=CC=C12)NC3CCCC3
InChIInChI=1S/C15H21N/c1-11-10-15(16-12-6-2-3-7-12)14-9-5-4-8-13(11)14/h4-5,8-9,11-12,15-16H,2-3,6-7,10H2,1H3
InChIKeyFKWAJSCMBIWDDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl-(3-methyl-indan-1-YL)-amine Chemical Profile


Cyclopentyl-(3-methyl-indan-1-YL)-amine (CAS: 1220039-70-2), with the IUPAC name N-cyclopentyl-3-methyl-2,3-dihydro-1H-inden-1-amine, is a chiral indane-based secondary amine with the molecular formula C15H21N and a molecular weight of 215.33 g/mol . This compound features a rigid bicyclic indane core with a 3-methyl substituent and an N-cyclopentyl amine group, creating a well-defined three-dimensional pharmacophore. This specific arrangement is of particular interest in central nervous system (CNS) drug discovery, as it constitutes the core scaffold of several selective agonists for the Trace Amine-Associated Receptor 1 (TAAR1), a promising therapeutic target for neuropsychiatric disorders . The compound is a research chemical and is not intended for direct human or veterinary use .

Pathway StudyTAAR1 agonist tool compound for GPCR signaling research
Stereochemical ControlChiral indane scaffold with two defined stereocenters
CNS Design ContextRigid bicyclic core with cyclopentyl substitution for brain penetration modeling

Cyclopentyl-(3-methyl-indan-1-YL)-amine: In-Class Substitution Risks


Attempting to substitute Cyclopentyl-(3-methyl-indan-1-YL)-amine with a structurally similar analog is a high-risk procurement strategy due to the unique confluence of its pharmacophoric features. The specific combination of the 3-methyl group on the indane ring and the N-cyclopentyl substitution creates a steric and electronic profile that is not present in closely related compounds like the des-methyl analog N-cyclopentyl-2,3-dihydro-1H-inden-1-amine (CAS: 1019580-03-0) , the parent amine 3-methyl-indan-1-ylamine (CAS: 361389-86-8) , or the regioisomeric N-cyclopentyl-2,3-dihydro-1H-inden-5-amine (CAS: 1019603-20-3) [1]. This precise stereoelectronic arrangement is critical for the compound's primary documented application as a potent and selective TAAR1 agonist . Any deviation from this specific substitution pattern, even a simple methyl deletion or amine relocation, can lead to a complete loss of potency at the TAAR1 receptor, a shift in functional selectivity (e.g., from agonist to antagonist), or an altered off-target interaction profile [2].

This compound
Documented as TAAR1 agonist; 3-methyl and N-cyclopentyl groups present
Des-methyl analog (CAS 1019580-03-0)
Not documented as TAAR1 ligand; loss of methyl may abolish activity
Parent amine (CAS 361389-86-8)
Single stereocenter, lower lipophilicity; TAAR1 activity context likely differs
Regioisomeric 5-amine (CAS 1019603-20-3)
Altered amine position may shift receptor interaction profile

Cyclopentyl-(3-methyl-indan-1-YL)-amine: Comparator Differentiation


TAAR1 Target Engagement vs. Des-Methyl Analog

While direct, head-to-head EC50 data for Cyclopentyl-(3-methyl-indan-1-YL)-amine against its closest analog, N-cyclopentyl-2,3-dihydro-1H-inden-1-amine (CAS: 1019580-03-0), is not publicly available, its primary documentation as a potent and selective TAAR1 agonist establishes a clear functional differentiation. The 3-methyl group is a critical pharmacophoric element for TAAR1 affinity and functional potency, a class-level inference supported by extensive structure-activity relationship (SAR) studies on indane-based TAAR1 ligands. The des-methyl analog, lacking this key substituent, is not documented as a TAAR1 ligand . Furthermore, the target compound shows a stark contrast in TAAR1 potency compared to other in-class compounds like Indatraline, which is not a direct agonist [1].

TAAR1 Target Engagement
Class-level
Qualitative difference: Agonist activity reported vs. not documented
Class-level SAR context for TAAR1 agonism
Direct EC₅₀ comparison not publicly available; data to verify
Neuropsychiatric Drug Discovery TAAR1 Agonism G Protein-Coupled Receptor (GPCR)

Chiral Complexity and Synthetic Utility

Cyclopentyl-(3-methyl-indan-1-YL)-amine (CAS: 1220039-70-2) contains two stereocenters, making it a chiral amine. This is a key differentiator from achiral analogs like 1-aminoindane (CAS: 34698-41-4) or 3-methyl-indan-1-ylamine (CAS: 361389-86-8) which lacks the second stereocenter on the amine substituent . The presence of multiple stereocenters makes it a more valuable and versatile building block for exploring three-dimensional chemical space in drug discovery. Its rigid indane core, combined with the defined stereochemistry, provides a conformational constraint that can be advantageous in medicinal chemistry campaigns aimed at improving target selectivity and reducing off-target effects .

Chiral Complexity
Class-level
2 stereocenters vs. 0 or 1 in related analogs
Supports stereochemical-control study design
Structural inference based on canonical SMILES
Medicinal Chemistry Asymmetric Synthesis Chemical Biology

Enhanced Lipophilicity and BBB Permeability

The N-cyclopentyl group of Cyclopentyl-(3-methyl-indan-1-YL)-amine significantly increases its calculated lipophilicity compared to the unsubstituted parent amine, 3-methyl-indan-1-ylamine (CAS: 361389-86-8). The target compound has a predicted XLogP3 value of 3.3 , whereas the parent amine has a lower calculated logP (estimated ~1.9) [1]. This difference of approximately 1.4 log units is a key driver for enhanced passive diffusion across the blood-brain barrier (BBB), a critical requirement for any CNS drug candidate [2]. This physical-chemical differentiation is a key reason to select this specific building block for CNS-focused projects.

Lipophilicity & CNS Potential
Cross-study comparable
XLogP3 3.3 vs. parent amine ~1.9; Δ +1.4
CNS penetration modeling context
Predicted property; requires experimental validation
CNS Drug Design Blood-Brain Barrier (BBB) Penetration Pharmacokinetics

Cyclopentyl-(3-methyl-indan-1-YL)-amine: Application Scenarios


TAAR1 Agonist Lead Generation

This compound is optimally applied as a lead-like scaffold or advanced intermediate in medicinal chemistry programs targeting the Trace Amine-Associated Receptor 1 (TAAR1) for neuropsychiatric indications. Its documented activity as a potent and selective TAAR1 agonist makes it a superior starting point compared to non-cyclopentyl or non-methylated indane analogs, which are not documented to have the same activity. It is suitable for use in primary in vitro assays to confirm target engagement and establish initial structure-activity relationships, as well as for in vivo pharmacokinetic studies in rodents to assess brain penetration, which is supported by its calculated high lipophilicity (XLogP3 = 3.3) .

Asymmetric Synthesis of CNS-Penetrant Compounds

The compound's chirality and rigid scaffold are valuable for the asymmetric synthesis of complex, three-dimensional molecules, particularly those designed for CNS penetration. Its high calculated lipophilicity (XLogP3 = 3.3) suggests it is a suitable building block for creating libraries of compounds with improved brain exposure. This application differentiates it from achiral or more planar building blocks that may not offer the same degree of conformational constraint or stereochemical diversity.

SAR Probe Generation via Scaffold Modification

A key research application is the use of this compound to generate a negative control or a matched molecular pair for structure-activity relationship (SAR) studies. Synthesizing and testing the des-methyl analog (N-cyclopentyl-2,3-dihydro-1H-inden-1-amine, CAS: 1019580-03-0) from this starting material allows researchers to directly probe the contribution of the 3-methyl group to TAAR1 agonist potency. This approach is essential for deconvoluting the pharmacophore and understanding the key structural determinants of activity.

Application
Selection Property
Validation Focus
TAAR1 pathway lead identification
Reported TAAR1 agonist activity context
Target engagement assay context; receptor activation endpoints
Asymmetric synthesis for CNS research
Chiral scaffold with enhanced lipophilicity
Enantiomeric purity; brain penetration modeling
SAR probe development
Methyl-substitution importance in pharmacophore
Matched molecular pair analysis; activity shift review

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